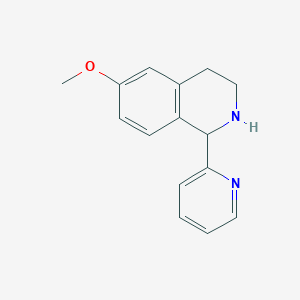
6-Methoxy-1-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a tetrahydroisoquinoline core substituted with a methoxy group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of 6-methoxy-2-pyridinecarbaldehyde with a suitable amine, followed by cyclization. One common method involves the use of methanol as a solvent and a catalytic amount of acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.
Scientific Research Applications
6-Methoxy-1-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies investigating its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and pyridinyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy and pyridinyl substitutions, resulting in different chemical and biological properties.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the pyridinyl group, affecting its reactivity and applications.
1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline:
Uniqueness
6-Methoxy-1-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy and pyridinyl groups, which confer distinct chemical properties and potential biological activities. These substitutions enhance its versatility as a scaffold in medicinal chemistry and other scientific research fields .
Properties
CAS No. |
600647-76-5 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
6-methoxy-1-pyridin-2-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H16N2O/c1-18-12-5-6-13-11(10-12)7-9-17-15(13)14-4-2-3-8-16-14/h2-6,8,10,15,17H,7,9H2,1H3 |
InChI Key |
BBZRKCFLHGWGMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(NCC2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


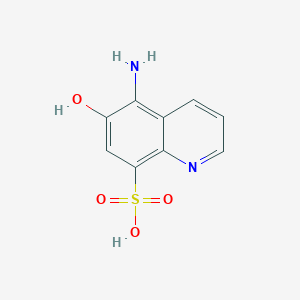
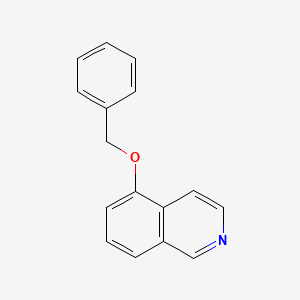
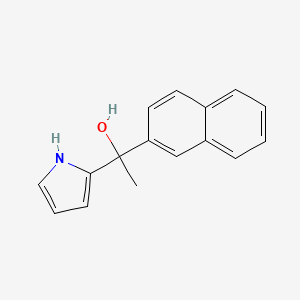
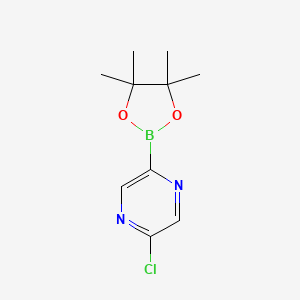
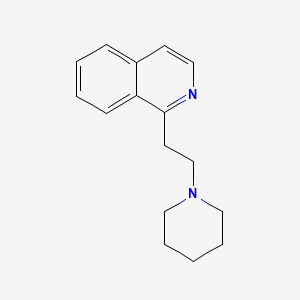

![2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline](/img/structure/B11872139.png)

![[3,4'-Bipyridine]-3',5'-dicarboxylic acid](/img/structure/B11872154.png)
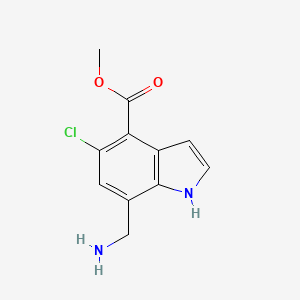
![(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol](/img/structure/B11872167.png)

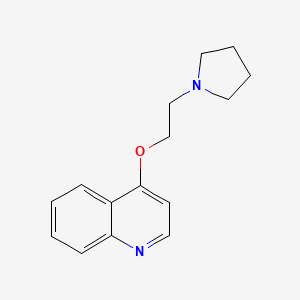
![2-(2,4-Dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872211.png)
